![molecular formula C10H14N2 B2932097 5H,6H,7H,8H,9H-cyclohepta[c]pyridin-3-amine CAS No. 1071763-80-8](/img/structure/B2932097.png)
5H,6H,7H,8H,9H-cyclohepta[c]pyridin-3-amine
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Description
5H,6H,7H,8H,9H-cyclohepta[c]pyridin-3-amine, also known as CHPCA, is a heterocyclic organic compound. It has been studied for its potential applications in scientific research, particularly in the field of drug discovery.
Scientific Research Applications
Alternative Synthesis and Oxidizing Ability
One study explored the synthesis of cyclohepta[b]pyrimido[5,4-d]pyrrole derivatives, highlighting an alternative synthetic approach and the novel oxidizing ability of these compounds. This research provides a foundational understanding of the chemical reactivity and potential applications in oxidative organic transformations (Naya, Iida, & Nitta, 2004).
Photo-induced Oxidation Reactions
Another investigation focused on the photo-induced oxidation reactions of certain amines under aerobic conditions, suggesting an autorecycling process. This process could have implications for developing environmentally friendly chemical reactions and materials (Mitsumoto & Nitta, 2004).
Cycloaddition Reactions
Research on cycloaddition reactions using cyclohepta[b]pyridine derivatives as diene partners in copper-catalyzed processes has been reported. This method could be used to construct complex molecular structures with potential applications in pharmaceuticals and materials science (Gritsch et al., 2019).
Synthesis and Structural Analysis
The synthesis and crystal structure determination of cyclohepta[b]pyridine-carbonitrile derivatives have been explored, providing insights into their molecular configurations. Such studies are crucial for the development of new materials and understanding molecular interactions (Moustafa & Girgis, 2007).
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10-6-8-4-2-1-3-5-9(8)7-12-10/h6-7H,1-5H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULCRTNBNQELSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=NC=C2CC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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